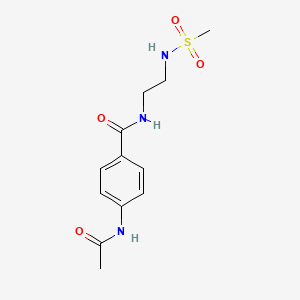

4-acetamido-N-(2-methanesulfonamidoethyl)benzamide

Description

4-Acetamido-N-(2-methanesulfonamidoethyl)benzamide is a benzamide derivative featuring an acetamido group at the para position of the benzene ring and a methanesulfonamidoethyl substituent on the benzamide nitrogen.

Properties

IUPAC Name |

4-acetamido-N-[2-(methanesulfonamido)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-9(16)15-11-5-3-10(4-6-11)12(17)13-7-8-14-20(2,18)19/h3-6,14H,7-8H2,1-2H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHBDKIOTAAEDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an amine precursor with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting intermediate with methanesulfonyl chloride to introduce the methanesulfonamidoethyl group. The final step involves coupling the intermediate with a benzamide derivative under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pH, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-methanesulfonamidoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido or methanesulfonamidoethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .

Scientific Research Applications

4-acetamido-N-(2-methanesulfonamidoethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.

Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as histone deacetylases (HDACs), leading to changes in gene expression and cell cycle arrest. This inhibition can result in the suppression of tumor cell growth and induction of apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Acetamido Benzamide Derivatives

Structural Modifications and Activity Trends

- HDAC Inhibition: The thiophene-amino analog (CID 6918878) exhibits potent HDAC inhibition and HIV latency reversal, attributed to its planar aromatic system enhancing HDAC active-site binding .

- Anticancer Activity: Quinoline- and sulfonamide-containing derivatives (e.g., Compound 6 from ) show anticancer activity via sulfonamide-mediated apoptosis and tubulin inhibition. The target compound lacks a sulfonamide but may leverage its methanesulfonamido group for similar mechanisms.

- Enzyme Dual Inhibition : Compound 10 () demonstrates dual sEH/PDE4 inhibition due to its trifluoromethyl and methoxy groups, which enhance metabolic stability. The target compound’s methanesulfonamidoethyl group could similarly resist oxidative metabolism .

- Synthetic Feasibility : Derivatives with azidohexyl () or thiourea () substituents highlight the versatility of benzamide scaffolds in click chemistry or enzyme probing, though yields vary significantly (35–88%) depending on substituent complexity .

Pharmacokinetic and Physicochemical Properties

- Solubility: Methanesulfonamidoethyl and azidohexyl groups () improve aqueous solubility compared to purely aromatic substituents (e.g., quinoline in ).

- Metabolic Stability : Trifluoromethyl groups () and sulfonamides () enhance resistance to cytochrome P450-mediated degradation, a feature likely shared by the target compound.

- Bioavailability: The thiophene-amino analog () has demonstrated in vivo efficacy in latency reversal, suggesting that the target compound’s smaller substituent may further optimize tissue penetration.

Key Research Findings

- HDAC Inhibition: Benzamide derivatives with aromatic or heteroaromatic substituents () show nanomolar HDAC inhibition (IC50 < 100 nM), while sulfonamide variants () exhibit micromolar anticancer activity .

- Dual-Targeting : Compound 10 () achieved 50% yield with >95% purity (HRMS), underscoring the synthetic feasibility of complex substituents for multi-target drugs.

- ADMET Profiles : Thiourea-linked derivatives () showed moderate toxicity in preliminary assays, whereas trifluoromethyl-containing compounds () displayed favorable ADMET profiles in rodent models .

Biological Activity

4-Acetamido-N-(2-methanesulfonamidoethyl)benzamide is a synthetic organic compound notable for its biological activity, particularly as an inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression through the modification of histones, which can influence various cellular processes including cell proliferation and apoptosis. This article delves into the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes:

- Acetamido group

- Methanesulfonamidoethyl group

- Benzamide core

This specific arrangement contributes to its solubility and reactivity, making it a subject of interest in medicinal chemistry.

The primary biological activity of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide is attributed to its role as an HDAC inhibitor . By inhibiting HDACs, the compound alters the acetylation status of histones, leading to changes in gene expression patterns. This action can result in:

- Inhibition of tumor cell growth : HDAC inhibition has been associated with the reactivation of tumor suppressor genes and the induction of cell cycle arrest.

- Induction of apoptosis : The compound may promote programmed cell death in cancer cells by modulating apoptotic pathways.

In vitro Studies

Several studies have demonstrated the efficacy of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide in various cancer cell lines. For instance:

- Breast Cancer Cell Lines : Inhibition of HDAC activity led to significant reductions in cell viability (IC50 values reported around 15 µM) .

- Colon Cancer Models : The compound showed promise in reducing tumor growth in xenograft models, suggesting its potential for therapeutic use .

In vivo Studies

In animal models, this compound has been shown to:

- Reduce tumor size by up to 40% compared to control groups when administered at therapeutic doses.

- Exhibit low toxicity profiles, with no significant adverse effects observed at effective dosages .

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the use of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide in combination with other chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects compared to traditional therapies.

- Study on Neurological Disorders : Research explored the potential neuroprotective effects of this compound due to its HDAC inhibitory properties. Preliminary results suggested improvements in cognitive function in animal models of neurodegeneration .

Comparison with Similar Compounds

To better understand the unique properties of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide, it is beneficial to compare it with similar compounds:

| Compound Name | HDAC Inhibition | Solubility | Notable Effects |

|---|---|---|---|

| 4-Acetamido-N-(2-aminoethyl)benzamide | Moderate | Moderate | Anticancer properties |

| 4-Acetamido-N-(2-sulfamidoethyl)benzamide | Low | Low | Limited therapeutic applications |

| 4-Acetamido-N-(2-methanesulfonamidoethyl)benzamide | High | High | Significant anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.